

Sandoricin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sandoricin*

Cat. No.: B1680753

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **sandoricin**, a natural product with notable biological activity. The information is compiled from publicly available scientific literature and databases.

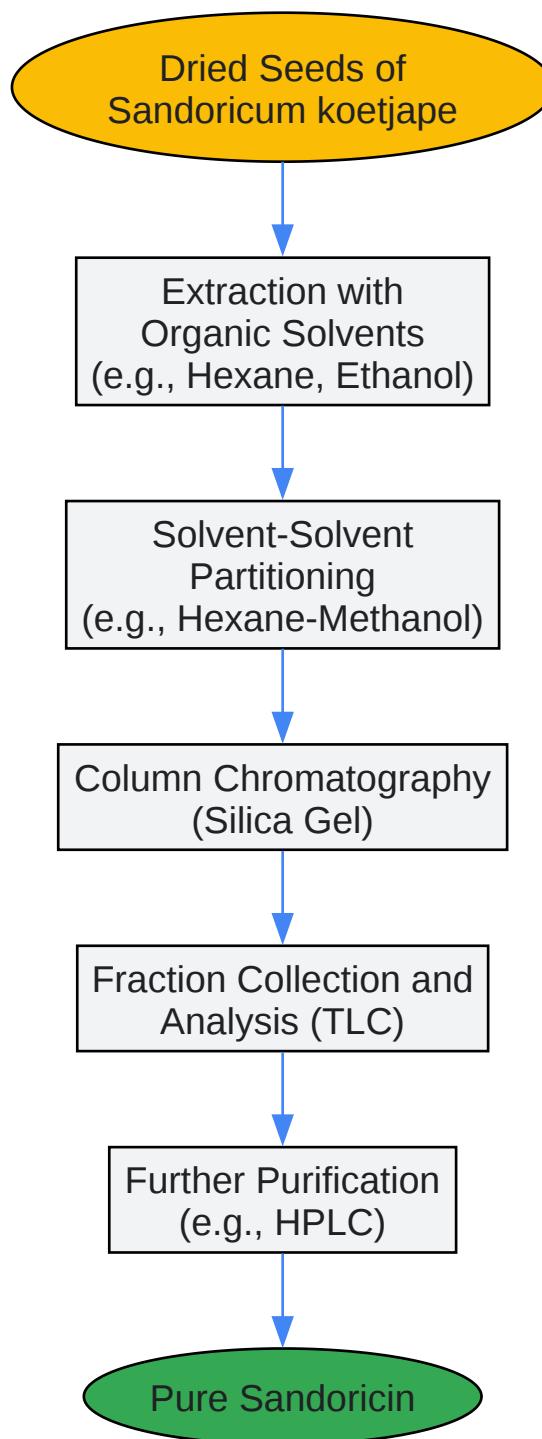
Introduction

Sandoricin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds. It was first isolated from the seeds of the tropical fruit tree *Sandoricum koetjape*, also known as santol, which belongs to the Meliaceae family.^[1] **Sandoricin** has demonstrated significant antifeedant properties, making it a subject of interest for research in agricultural pest control and as a potential lead compound in drug discovery. This guide summarizes the available chemical and biological data on **sandoricin**.

Chemical and Physical Properties

While a specific CAS (Chemical Abstracts Service) Registry Number for **sandoricin** is not readily available in public databases, its chemical and physical properties have been characterized. The initial isolation and structure elucidation were reported by Powell et al. in 1991.^[2] The structure was determined using ¹H NMR, ¹³C NMR, and mass spectrometry, and confirmed by X-ray crystallography.^[2]

Table 1: Chemical and Physical Properties of **Sandoricin**


Property	Value	Source
Chemical Class	Andirobin-type Limonoid	[1]
Source	Seeds of <i>Sandoricum koetjape</i>	[1]
Molecular Formula	C ₂₈ H ₃₆ O ₉	[2]
Molecular Weight	516.58 g/mol	[2]
Appearance	Amorphous bitter principle	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

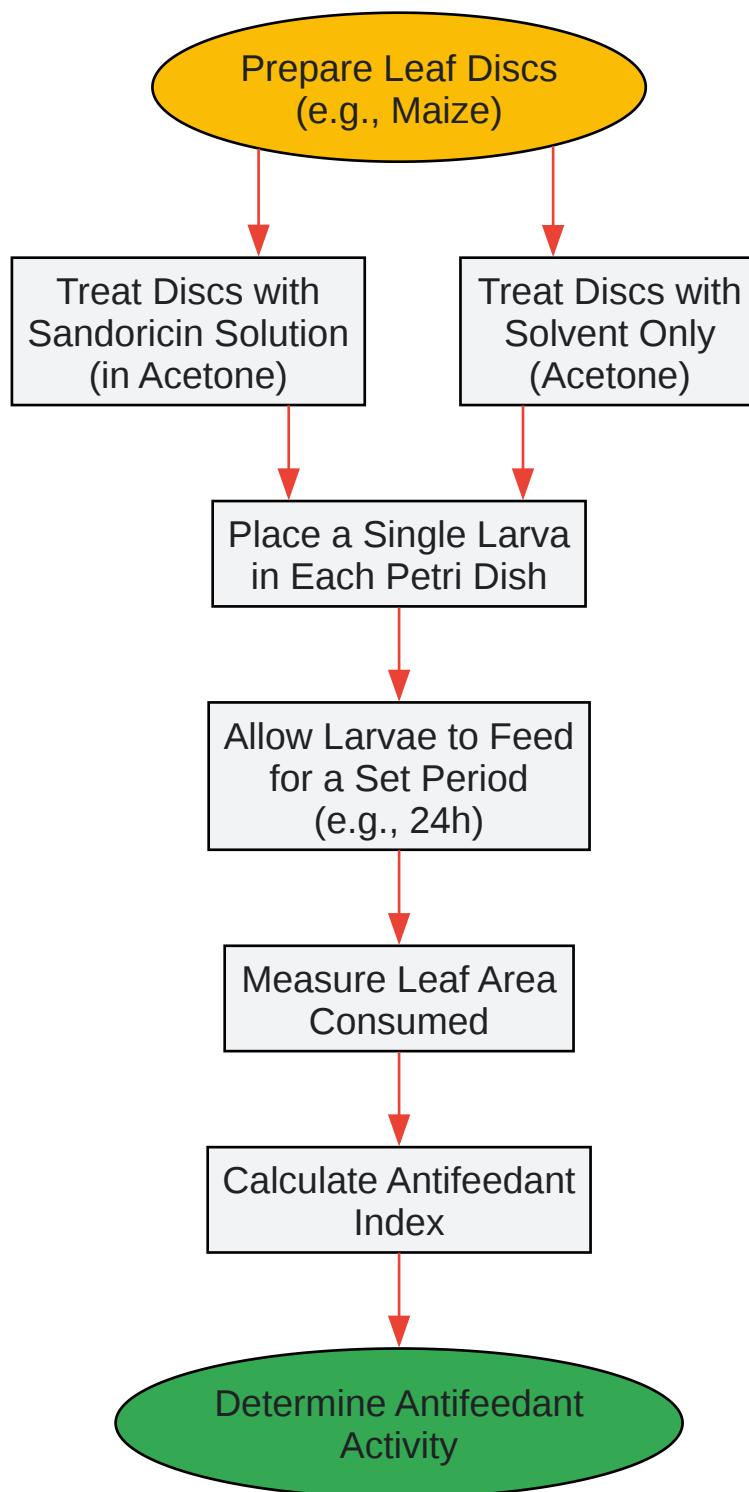
Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of **sandoricin** are described in the primary literature.[\[2\]](#) Below are generalized methodologies based on standard practices for the isolation of limonoids from Meliaceae species and for assessing antifeedant activity.

Isolation of Sandoricin from *Sandoricum koetjape* Seeds

The following is a representative workflow for the isolation of limonoids like **sandoricin** from plant material.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the isolation of **sandoricin**.

Methodology:

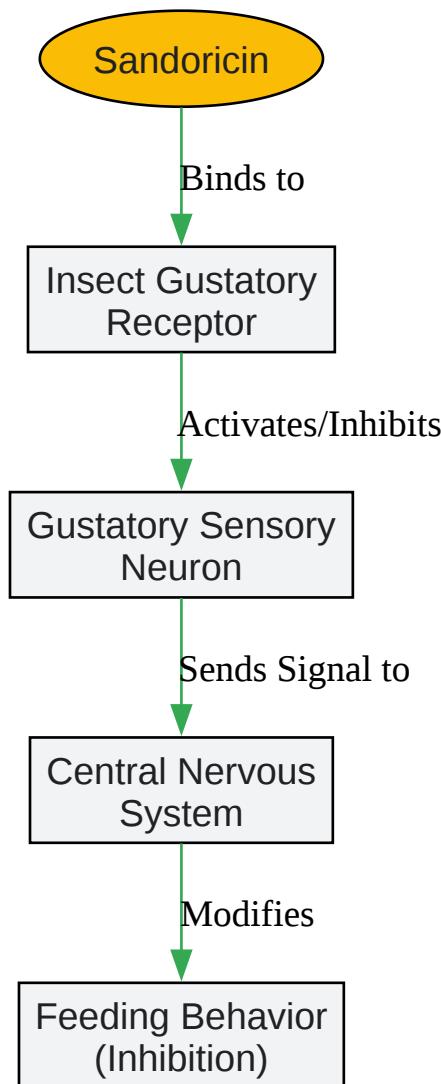
- Extraction: Dried and powdered seeds of *Sandoricum koetjape* are subjected to extraction with a non-polar solvent such as hexane to remove oils, followed by extraction with a more polar solvent like ethanol or ethyl acetate to isolate the limonoids.[3][4]
- Partitioning: The crude extract is then partitioned between immiscible solvents, for example, hexane and methanol, to separate compounds based on their polarity. Limonoids typically partition into the more polar layer.
- Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate gradient), is used to separate the different components. [3][4]
- Fractionation and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., specific UV absorbance or staining).
- Purification: Fractions containing **sandoricin** are combined and further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifeedant Bioassay

The antifeedant activity of **sandoricin** has been evaluated against insect larvae, such as the fall armyworm (*Spodoptera frugiperda*) and the European corn borer (*Ostrinia nubilalis*).[2] A common method for this is the no-choice leaf disc bioassay.

[Click to download full resolution via product page](#)

Caption: Workflow for a no-choice antifeedant bioassay.


Methodology:

- Preparation of Diet: Artificial diet or leaf discs from a suitable host plant are prepared.[5][6][7][8]
- Treatment: The diet or leaf discs are treated with a known concentration of **sandoricin** dissolved in a suitable solvent (e.g., acetone). Control samples are treated with the solvent alone.[5][6][7][8]
- Experimental Setup: A single, pre-weighed insect larva is placed in a container with a treated or control diet/leaf disc.[5][6][7][8]
- Incubation: The containers are kept under controlled environmental conditions (temperature, humidity, light) for a specific period (e.g., 24-48 hours).
- Data Collection: After the incubation period, the amount of diet consumed is measured. This can be done by weighing the remaining diet or measuring the area of the leaf disc consumed. The larvae are also weighed to determine changes in body weight.
- Analysis: The antifeedant activity is calculated based on the difference in consumption between the treated and control groups.

Signaling Pathways

Currently, there is no specific research available that elucidates the direct signaling pathways modulated by **sandoricin** in target organisms. However, the antifeedant activity of many plant-derived compounds is known to involve the gustatory sensory neurons of insects. These compounds can either stimulate deterrent receptors or block phagostimulant receptors, leading to a cessation of feeding.

The following diagram illustrates a generalized logical relationship for the antifeedant action of a natural compound like **sandoricin**.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of **sandoricin**'s antifeedant activity.

Conclusion

Sandoricin, a limonoid from *Sandoricum koetjape*, is a promising natural product with significant antifeedant properties. While its chemical structure has been elucidated, further research is needed to determine its specific CAS number, fully characterize its physicochemical properties, and investigate its precise mechanism of action, including the identification of the signaling pathways it modulates. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, chemical ecology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Santol / Sandoricum koetjape Philippine Medicinal Herbs / Philippine Alternative Medicine / StuartXchange [stuartxchange.org]
- 2. Limonoid antifeedants from seed of Sandoricum koetjape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.uem.br [periodicos.uem.br]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sandoricin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680753#sandoricin-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com